

# Application Notes and Protocols: Combining Krestin (PSK) with Chemotherapy in Experimental Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Krestin*

Cat. No.: *B1180457*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Krestin** (PSK), a protein-bound polysaccharide extracted from the mycelium of the *Coriolus versicolor* mushroom, has been used clinically, particularly in Japan, as an adjunct to cancer therapy.<sup>[1]</sup> Its mechanism of action is multifaceted, involving both direct antitumor effects and potent immunomodulatory activities.<sup>[1]</sup> When combined with conventional chemotherapy, PSK has been shown to enhance therapeutic efficacy, mitigate immunosuppressive side effects, and improve overall survival in various experimental cancer models.<sup>[1][2][3]</sup>

These application notes provide a comprehensive overview of the experimental basis for combining **Krestin** with chemotherapy. Detailed protocols for key *in vitro* and *in vivo* assays are provided to facilitate the design and execution of studies aimed at evaluating the synergistic potential of this combination therapy.

## Mechanisms of Synergistic Action

The enhanced antitumor effect of combining **Krestin** with chemotherapy stems from several interconnected mechanisms:

- Immunomodulation: Chemotherapy can often induce immunosuppression, hindering the host's ability to mount an effective antitumor response. PSK counteracts this by restoring and

augmenting immune function. It activates various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes.[1][4]

- Enhancement of Chemotherapy-Induced Apoptosis: PSK can directly act on tumor cells, sensitizing them to the cytotoxic effects of chemotherapeutic agents and promoting apoptosis.[1]
- Toll-Like Receptor 2 (TLR2) Agonism: PSK is a potent agonist of TLR2, a key pattern recognition receptor in the innate immune system.[4][5] Activation of TLR2 on immune cells triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the activation of adaptive immunity.[4][6]

## Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from experimental studies investigating the combination of **Krestin** with various chemotherapeutic agents.

### In Vitro Cytotoxicity and Synergy

| Cancer Cell Line                           | Chemotherapeutic Agent | PSK Concentration ( $\mu\text{g/mL}$ ) | IC50 (Chemo Alone)                             | IC50 (Chemo + PSK)                                                                 | Fold Reduction in IC50  | Citation(s) |
|--------------------------------------------|------------------------|----------------------------------------|------------------------------------------------|------------------------------------------------------------------------------------|-------------------------|-------------|
| Human Colorectal Cancer (HCT-116)          | 5-Fluorouracil         | Not Specified                          | 0.83 $\mu\text{g/mL}$                          | 0.27 $\mu\text{g/mL}$                                                              | 3.07                    | [7]         |
| Human Melanoma (A375)                      | 5-Fluorouracil         | 10 $\mu\text{M}$                       | 11.56 $\mu\text{M}$                            | Not directly specified, but significant viability decrease at 5 $\mu\text{M}$ 5-FU | Not Applicable          | [8]         |
| Cisplatin-Resistant Ovarian Cancer (A2780) | Cisplatin              | 50 $\mu\text{g/mL}$                    | >200 $\mu\text{M}$ (for Du145 prostate cancer) | 0.1 $\mu\text{g/mL}$ (in combination)                                              | Not directly comparable | [9][10]     |

## In Vivo Tumor Growth Inhibition and Survival

| Animal Model | Cancer Type         | Chemotherapeutic Agent | Treatment Regimen           | Outcome Measure | Result (Chemo Alone vs. Chemo + PSK)                            | Citation(s)                              |
|--------------|---------------------|------------------------|-----------------------------|-----------------|-----------------------------------------------------------------|------------------------------------------|
| Mice         | Experimental Tumors | Mitomycin C            | Simultaneous administration | Survival Rate   | Significantly increased survival with combination therapy       | <a href="#">[1]</a> <a href="#">[11]</a> |
| Mice         | Experimental Tumors | Mitomycin C            | Simultaneous administration | Immune Function | More effective restoration of immune functions with combination | <a href="#">[1]</a> <a href="#">[11]</a> |

## Experimental Protocols

### In Vitro Assays

#### 1. Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of **Krestin**, a chemotherapeutic agent, and their combination on cancer cell lines.

- Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Krestin** (PSK)

- Chemotherapeutic agent (e.g., Cisplatin, 5-Fluorouracil)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- 96-well plates
- Microplate reader

- Procedure:
  - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
  - Prepare serial dilutions of the chemotherapeutic agent and **Krestin** in culture medium.
  - Treat cells with the chemotherapeutic agent alone, **Krestin** alone, or a combination of both. Include a vehicle-treated control group.
  - Incubate for 48-72 hours.
  - Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until purple formazan crystals are visible.
  - Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
  - Calculate cell viability as a percentage of the control and determine the IC50 values.

## 2. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

- Materials:

- Cancer cell line of interest
- 6-well plates
- **Krestin** (PSK)
- Chemotherapeutic agent (e.g., Cisplatin)
- Annexin V-FITC/PI Apoptosis Detection Kit
- Phosphate-buffered saline (PBS)
- Flow cytometer

• Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with the chemotherapeutic agent alone, **Krestin** alone, or the combination at predetermined concentrations (e.g., IC<sub>50</sub> values) for 24-48 hours.
- Harvest both adherent and floating cells and wash twice with cold PBS.
- Resuspend cells in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- To 100  $\mu$ L of the cell suspension, add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide (PI).
- Incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[\[3\]](#)

## In Vivo Studies

### 1. Murine Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the *in vivo* efficacy of **Krestin** combined with chemotherapy.

- Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Human cancer cell line
- Matrigel (optional)
- **Krestin** (PSK)
- Chemotherapeutic agent
- Calipers
- Sterile surgical instruments

- Procedure:

- Subcutaneously inject cancer cells (typically  $1-5 \times 10^6$  cells in PBS or a Matrigel mixture) into the flank of each mouse.
- Allow tumors to establish and reach a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Randomize mice into treatment groups: Vehicle control, Chemotherapy alone, **Krestin** alone, and Combination therapy.
- Administer treatments as per the experimental design. **Krestin** is often administered orally (p.o.) or intraperitoneally (i.p.).<sup>[1]</sup> Chemotherapeutic agents are administered according to standard protocols for the specific drug.
- Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width<sup>2</sup>) / 2.
- Monitor animal body weight and overall health throughout the study.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Plot tumor growth curves and analyze survival data.

## 2. Assessment of NK Cell Cytotoxicity

This protocol describes an *ex vivo* assay to measure the activity of NK cells isolated from treated mice.

- Materials:

- Spleens from treated and control mice
- Target cancer cell line (e.g., YAC-1)
- Cell staining dyes (e.g., Calcein-AM for target cells, PI for dead cells)
- 96-well U-bottom plates
- Flow cytometer or fluorescence plate reader

- Procedure:

- Prepare a single-cell suspension of splenocytes from each mouse.
- Enrich for NK cells using a negative selection kit.[\[2\]](#)
- Label the target cells with Calcein-AM.
- Co-culture the effector NK cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.
- Incubate for 4 hours at 37°C.
- Add PI to identify dead target cells.
- Analyze by flow cytometry or measure the release of Calcein-AM into the supernatant using a fluorescence plate reader.

- Calculate the percentage of specific lysis.

## Signaling Pathways and Visualizations

The immunomodulatory effects of **Krestin** are largely mediated through the activation of the Toll-Like Receptor 2 (TLR2) signaling pathway.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. Biological mechanism and clinical effect of protein-bound polysaccharide K (KRESTIN®): review of development and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-bound polysaccharide-K induces IL-1 $\beta$  via TLR2 and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor growth inhibition modeling of individual lesion dynamics and interorgan variability in HER2-negative breast cancer patients treated with docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer effects and mechanisms of polysaccharide-K (PSK): implications of cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Combining Krestin (PSK) with Chemotherapy in Experimental Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1180457#combining-krestin-with-chemotherapy-in-experimental-models>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)